3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

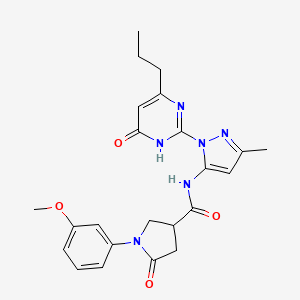

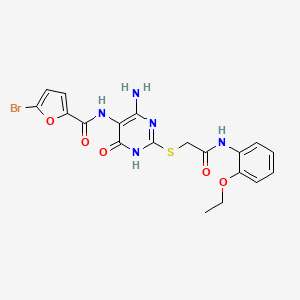

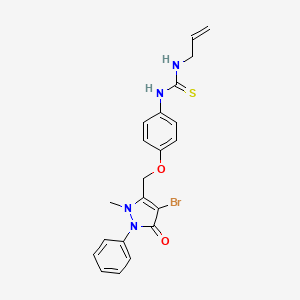

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is a chemical compound with the molecular formula C10H11BN2O3 . It is a solid substance and is physically and chemically stable .

Molecular Structure Analysis

The InChI code for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is 1S/C10H11BN2O3/c1-2-9-12-10(13-16-9)7-4-3-5-8(6-7)11(14)15/h3-6,14-15H,2H2,1H3 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring with an ethyl group.Physical And Chemical Properties Analysis

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is a solid substance . It has a molecular weight of 218.02 . It is physically and chemically stable .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

1,2,4-Oxadiazole, represented by 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid , is a crucial motif in drug discovery. It appears in many experimental, investigational, and marketed drugs. For instance, ataluren, naldemedine, amenamevir, ozanimod, azilsartan medoxomil, and opicapone all incorporate this motif . Researchers explore its potential as a pharmacophore for designing novel drugs.

One-Pot Synthesis

The compound can be synthesized via a one-pot method directly from amidoximes and various carboxyl derivatives or aldehydes. This efficient pathway, primarily conducted in aprotic bipolar solvents (such as DMSO) with inorganic bases, has found applications in medicinal chemistry .

Thermosensitive Functions

Methods for obtaining 1,2,4-oxadiazoles with thermosensitive properties have been developed. These compounds expand the possibilities of using the oxadiazole core as an amide- or ester-like linker in bioactive compound design .

Base-Catalyzed Cyclization

Two-stage protocols involving the preparation of O-acylamidoximes followed by cyclization under the action of organic bases offer swiftness, high efficiency, and straightforward work-up. However, they require a separate preliminary step for O-acylamidoxime preparation .

Oxidative Cyclizations

Diverse oxidative cyclizations exist, although their application in drug design remains modest. Researchers continue to explore their potential .

Bioisosteres and Linker Design

The oxadiazole core serves as a versatile bioisostere and linker. Its incorporation into drug molecules allows for structural variation while maintaining desired properties .

Propriétés

IUPAC Name |

[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O3/c1-2-9-12-10(13-16-9)7-4-3-5-8(6-7)11(14)15/h3-6,14-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKLYGGFHUZTEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=NOC(=N2)CC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2568485.png)

![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2568486.png)

![(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2568490.png)

![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2568491.png)

![1-(2-Methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2568500.png)